2-Fluoro-5-methylcinnamic acid
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Overview
Description
2-Fluoro-5-methylcinnamic acid: is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylcinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2-fluoro-5-methylbenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-5-methylcinnamic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond in the cinnamic acid moiety can yield 2-fluoro-5-methylhydrocinnamic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: 2-Fluoro-5-methylbenzoic acid.
Reduction: 2-Fluoro-5-methylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methylcinnamic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
2-Fluorocinnamic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methylcinnamic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.
2-Fluoro-4-methylcinnamic acid: Similar structure but with the methyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness: 2-Fluoro-5-methylcinnamic acid is unique due to the combined presence of both fluorine and methyl substituents on the phenyl ring. This combination can significantly influence its chemical reactivity, biological activity, and overall properties compared to its analogs .
Properties
IUPAC Name |
(E)-3-(2-fluoro-5-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGMKJZHPGZBNY-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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